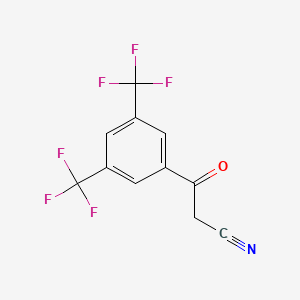

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

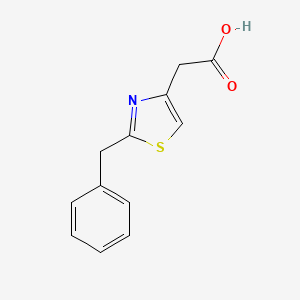

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is a chemical compound with the molecular formula C11H5F6NO . It has a molecular weight of 281.15 g/mol . The compound is also known by several synonyms, including 3,5-Trifluromethylbenzoylacetonitrile and 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile .

Synthesis Analysis

The synthesis of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile has been reported in several studies . For instance, one study reported the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . Another study reported the synthesis of a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework .Molecular Structure Analysis

The molecular structure of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile can be represented by the InChI string: InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 . The compound also has a Canonical SMILES representation: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N .Chemical Reactions Analysis

The chemical reactions involving 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile have been studied in the context of various applications . For example, one study reported the use of this compound in the construction of high-performance Li–S batteries .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile include a molecular weight of 281.15 g/mol, a XLogP3-AA value of 3.3, and a topological polar surface area of 40.9 Ų . The compound has a complexity of 368 and does not have any hydrogen bond donors .Wissenschaftliche Forschungsanwendungen

Medicinal Synthesis Ubrogepant Production

The compound is utilized in the synthesis of Ubrogepant , a medication prescribed for acute migraines, possibly with visual disturbances. The process involves hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide to yield an intermediate imine .

Antimicrobial Applications Drug-Resistant Bacteria

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile derivatives have been synthesized into potent growth inhibitors for drug-resistant bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) . These derivatives show promise as novel antibiotics to combat antibiotic-resistant infections .

Biochemical Research Triazole Derivatives

This compound serves as a precursor for creating 1H-1,2,4-triazole derivatives , which are used as biochemical reagents. These derivatives have potential applications in various biochemical assays and research studies .

Pharmaceutical Research Fluoro-butyramide Derivatives

It is also involved in the production of 3-fluoro-butyramide derivatives , which are researched for their pharmaceutical properties and potential therapeutic applications .

Safety and Hazards

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

The future directions for the use of 3,5-Bis(Trifluoromethyl)Benzoylacetonitrile could involve its application in the construction of high-performance Li–S batteries . The high electronegativity and large steric hindrance of the compound can suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of Li–S batteries .

Eigenschaften

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZFAQOKWZGMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645208 |

Source

|

| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(Trifluoromethyl)Benzoylacetonitrile | |

CAS RN |

267880-81-9 |

Source

|

| Record name | 3-[3,5-Bis(trifluoromethyl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)